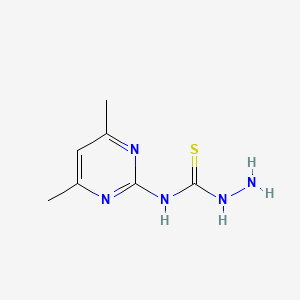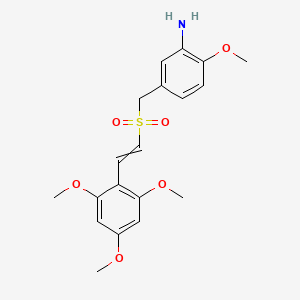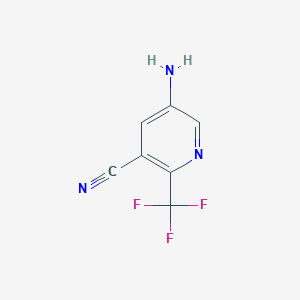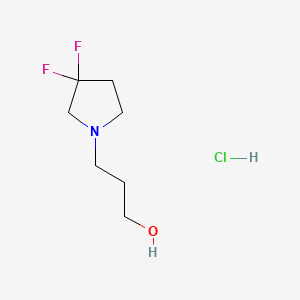
2-Chloro-4-(4-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Chloro-4-(4-méthylphénoxy)aniline est un composé organique de formule moléculaire C13H12ClNO. Il s'agit d'un dérivé de l'aniline, où le cycle aniline est substitué par un atome de chlore en position 2 et un groupe 4-méthylphénoxy en position 4.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Chloro-4-(4-méthylphénoxy)aniline implique généralement la réaction de substitution aromatique nucléophile. Une méthode courante consiste à faire réagir la 2-chloro-4-nitroaniline avec le 4-méthylphénol en présence d'une base, suivie de la réduction du groupe nitro en amine . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et un agent réducteur comme l'hydrogène gazeux ou un catalyseur métallique.
Méthodes de production industrielle
La production industrielle de la 2-Chloro-4-(4-méthylphénoxy)aniline peut être réalisée selon des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Chloro-4-(4-méthylphénoxy)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : La réduction du groupe nitro en amine est une étape clé de sa synthèse.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) est souvent utilisé.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) sont utilisés dans des conditions basiques.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : 2-Chloro-4-(4-méthylphénoxy)aniline.
Substitution : Divers dérivés de l'aniline substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 2-Chloro-4-(4-méthylphénoxy)aniline possède plusieurs applications de recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 2-Chloro-4-(4-méthylphénoxy)aniline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, elle peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui confère à ce composé des propriétés anticancéreuses potentielles .
Applications De Recherche Scientifique
2-Chloro-4-(4-methylphenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chloro-2-méthylphénoxyacétique : Un herbicide présentant des caractéristiques structurales similaires.
2-(2-méthylphénoxy)aniline : Un autre dérivé de l'aniline avec un schéma de substitution différent.
Unicité
La 2-Chloro-4-(4-méthylphénoxy)aniline est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un atome de chlore et d'un groupe 4-méthylphénoxy en fait un intermédiaire précieux dans la synthèse organique et un candidat potentiel pour le développement de médicaments.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-chloro-4-(4-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)16-11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |
Clé InChI |
OVGXKVKLMUAMTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)
![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)
![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)

![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)



